1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C11H10F2O and a molecular weight of 196.19 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, which is further substituted with two fluorine atoms on the phenyl ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one typically involves the following steps:
Fluorination: The difluorophenyl moiety can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Analyse Chemischer Reaktionen
1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one can be compared with similar compounds such as:
1-Cyclopropyl-2-(2,4-difluorophenyl)ethan-1-one: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.
1-Cyclopropyl-2-(3,5-difluorophenyl)ethan-1-one: Another structural isomer with fluorine atoms at the 3 and 5 positions.
1-Cyclopropyl-2-(2,3-difluorophenyl)ethan-1-one: This compound has fluorine atoms at the 2 and 3 positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H10F2O |
---|---|
Molekulargewicht |
196.19 g/mol |
IUPAC-Name |
1-cyclopropyl-2-(2,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C11H10F2O/c12-9-3-4-10(13)8(5-9)6-11(14)7-1-2-7/h3-5,7H,1-2,6H2 |
InChI-Schlüssel |
NISFUFWTIVGTNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)CC2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.